11-cis-Retinal

描述

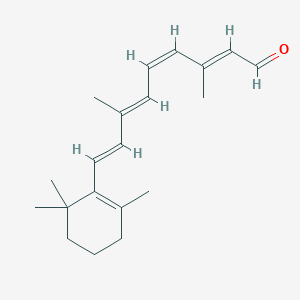

11-cis-Retinal is the chromophore essential for vision in vertebrates, forming the light-sensitive component of rhodopsin by covalently binding to opsin proteins in photoreceptor cells . Upon photon absorption, it isomerizes to all-trans-retinal, initiating the phototransduction cascade. Vertebrates rely on the enzymatic retinoid cycle—distinct from invertebrates’ photochemical regeneration—to recycle all-trans-retinal back to this compound, ensuring continuous vision . Structurally, it features a conjugated polyene chain with a cyclohexene ring and a critical cis double bond at the 11th carbon (Fig. 1). This isomer is evolutionarily optimized for rapid photoisomerization and stable interaction with opsin .

准备方法

Chemical Synthesis Approaches to 11-cis-Retinal

11-Yne Precursor Reduction Strategy

The most efficient chemical synthesis employs 11-yne retinoid precursors subjected to stereoselective reduction. Borhan et al. (1999) achieved 92% yield of 11-cis-retinal using Cu/Ag-activated zinc dust in THF at −78°C . This method exploits the trans-addition of hydrogen atoms across the triple bond, with metal activation ensuring precise stereochemical control.

Table 1: Comparative Analysis of Chemical Synthesis Methods

| Method | Precursor | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alkyne reduction | 11-yne retinoid | Cu/Ag-Zn dust | −78°C | 92% | |

| Wittig olefination | C15-phosphonium | — | 25°C | 68% | |

| Horner-Wadsworth-Emmons | β-ionylidene | NaHMDS | 0°C | 74% |

The 11-yne route’s superiority stems from:

-

Minimal isomerization during reduction due to low-temperature conditions

-

Compatibility with sensitive functional groups (e.g., aldehyde moieties)

Retinaldehyde Functionalization Techniques

Alternative approaches modify pre-formed retinaldehyde backbones. GlpBio’s protocol utilizes protected 11-cis-retinal derivatives synthesized via:

-

Trans-to-cis photoisomerization under 450 nm light (32% conversion)

-

Enzymatic oxidation of 11-cis-retinol using NAD+-dependent dehydrogenases

However, these methods face limitations:

-

Photoisomerization produces complex mixtures requiring HPLC purification

-

Enzymatic oxidation achieves only 41% yield due to product inhibition

Enzymatic Isomerization in Biological Systems

RPE65-Catalyzed Isomerization Pathway

The vertebrate visual cycle converts all-trans-retinyl esters to 11-cis-retinol through an RPE65-dependent mechanism . Key steps include:

-

Ester Cleavage : LRAT esterifies all-trans-retinol to retinyl-palmitate

-

Isomerization : RPE65 hydrolyzes esters while isomerizing the C11–C12 bond (ΔG‡ = 18.7 kcal/mol)

-

Oxidation : 11-cis-RDH converts retinol to retinaldehyde (kcat = 2.7 s⁻¹)

Table 2: Enzymatic Isomerization Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| RPE65 turnover number | 0.45 min⁻¹ | 37°C, pH 7.4 | |

| CRALBP binding affinity | Kd = 38 nM | 11-cis-retinol | |

| Isomerization efficiency | 73% | RPE microsomes + ATP |

CRALBP-Mediated Stabilization

Cellular retinaldehyde-binding protein (CRALBP) enhances 11-cis-retinal production by:

-

Shifting isomerization equilibrium via product sequestration

-

Protecting 11-cis-retinol from nonenzymatic isomerization (t₁/₂ increases from 2.1 h to 19.4 h)

-

Facilitating membrane extraction through hydrophobic interactions

Photoisomerization and Nonenzymatic Methods

UV-Induced Isomerization

RPE microsomes catalyze light-dependent 11-cis → all-trans isomerization at 350–400 nm :

Table 3: Photochemical Isomerization Parameters

| Substrate | λmax (nm) | Isomerization Rate (s⁻¹) |

|---|---|---|

| 11-cis-retinol | 328 | 0.47 ± 0.08 |

| 11-cis-retinyl palmitate | 316 | 0.29 ± 0.05 |

Solubility-Driven Reconstitution

The low aqueous solubility of 11-cis-retinal (0.11 μM) necessitates delivery vehicles for in vitro applications:

Table 4: Solubility Enhancement Strategies

| Vehicle | Solubility (μM) | Regeneration Rate (τ, min) |

|---|---|---|

| Lipid vesicles | 8.2 | 4.7 ± 0.9 |

| IRBP complexes | 14.5 | 2.1 ± 0.3 |

| BSA conjugates | 9.8 | 3.4 ± 0.6 |

4-OH derivatives show improved solubility (0.55 μM) but reduced membrane partitioning (LogP = 3.1 vs. 4.7 for native retinal) .

Industrial-Scale Production Challenges

Thermodynamic Instability

The 11-cis configuration’s high strain energy (ΔG = +4.2 kcal/mol vs. all-trans) necessitates:

Purification Requirements

HPLC purification achieves >99% enantiomeric purity using:

化学反应分析

反应类型

视紫红质经历了几种类型的化学反应,主要涉及其视黄醛生色团。最显着的反应是在吸收光子后 11-顺式视黄醛光异构化为全反式视黄醛。 这种异构化引发视蛋白的一系列构象变化,导致光转导级联反应的激活 .

常用试剂和条件

视紫红质的光异构化反应需要光作为主要试剂。 在实验室环境中,可以使用高效液相色谱 (HPLC) 研究这种反应,以分析异构化产物 .

形成的主要产物

光异构化反应的主要产物是全反式视黄醛。 该分子随后从视蛋白分离,导致形成视紫红质 II,这是一种视紫红质的活化状态,它与 G 蛋白转导蛋白相互作用以传播视觉信号 .

科学研究应用

Role in Vision and Phototransduction

11-cis-retinal is essential for the functioning of opsins, which are light-sensitive proteins in photoreceptor cells. When light hits this compound, it isomerizes to all-trans-retinal, activating the opsin and triggering a cascade of biochemical reactions that result in visual signal transduction. This process is fundamental to both rod and cone photoreceptors:

- Rod Photoreceptors : Primarily responsible for vision in low-light conditions, relying heavily on this compound for rhodopsin regeneration.

- Cone Photoreceptors : Responsible for color vision and functioning under bright light conditions, utilizing different opsins that also depend on this compound.

Biotechnology and Therapeutic Applications

Recent studies have explored this compound's potential in treating retinal degenerative diseases, particularly age-related macular degeneration (AMD). Researchers are investigating biomaterials-based drug delivery systems that incorporate this compound to enhance therapeutic efficacy:

- Drug Delivery Devices : These devices can facilitate the sustained release of this compound to promote photoreceptor health and function .

- Restoration of Vision : By regenerating visual pigments in damaged retinas, this compound may help restore some degree of vision in patients with specific retinal pathologies .

Optogenetics

Optogenetics leverages light-sensitive proteins to control neuronal activity with light. This compound serves as a cofactor for opsins used in optogenetic tools:

- Opto-mGluR6 : A next-generation optogenetic tool that utilizes this compound to restore ON pathways in blind retinas, showing promise for therapeutic interventions .

- Molecular Switches : Studies have proposed using this compound as a molecular switch in electronic applications due to its sensitivity to light and ability to undergo reversible isomerization .

Case Study 1: Retinal Regeneration

A study investigated the effects of introducing this compound into retinal organoids derived from stem cells. The results indicated improved photoreceptor development and functionality, suggesting that this compound could enhance regenerative therapies for retinal diseases .

Case Study 2: Visual Cycle Dynamics

Research on the visual cycle has highlighted how disruptions in the synthesis or regeneration of this compound can lead to visual impairments. For instance, mutations affecting enzymes involved in the conversion of all-trans-retinol back to this compound can cause conditions like fundus albipunctatus .

Comparative Data Table

作用机制

视紫红质通过涉及光转导级联反应激活的明确机制发挥作用。在吸收光后,11-顺式视黄醛异构化为全反式视黄醛,导致视蛋白发生构象变化。这种变化激活了 G 蛋白转导蛋白,进而激活磷酸二酯酶,导致环状鸟苷单磷酸 (cGMP) 水平下降。 cGMP 的减少会导致 cGMP 门控离子通道关闭,导致杆状细胞超极化,并将视觉信号传递到大脑 .

相似化合物的比较

Comparison with Structural Isomers

2.1 7-cis-, 9-cis-, and 13-cis-Retinal

Alternative cis isomers differ in double-bond positions, leading to distinct spectral and functional properties:

| Isomer | Key Structural Feature | Binding Affinity to Opsin (ΔG, kcal/mol) | Spectral λmax (nm) | Functional Efficiency |

|---|---|---|---|---|

| 11-cis | 11th carbon cis bond | 0.0 (reference) | ~500 | Optimal for vision |

| 9-cis | 9th carbon cis bond | +2.9–5.4 | ~485 | Reduced activity |

| 13-cis | 13th carbon cis bond | +3.1–8.9 | ~470 | Minimal activity |

- 9-cis-Retinal : Forms isorhodopsin but exhibits 20% lower quantum efficiency in phototransduction compared to 11-cis-retinal . Molecular dynamics reveal higher conformational strain in opsin binding pockets, reducing stability .

- 13-cis-Retinal : Poorly fits the opsin binding site due to steric clashes, resulting in negligible photoresponse .

- 7-cis-Retinal : Rarely studied; computational models suggest destabilizing torsional angles in the polyene chain .

Evolutionary Preference : The 11-cis configuration balances steric accessibility, spectral tuning, and isomerization kinetics, making it the biological standard .

2.2 All-trans-Retinal

The photoproduct of 11-cis-retinal, all-trans-retinal, is central to the retinoid cycle but cannot bind opsin. Key differences:

| Property | 11-cis-Retinal | All-trans-Retinal |

|---|---|---|

| Function | Rhodopsin formation | Retinoid cycle substrate |

| Binding to IRBP | Kd = 0.15 μM | Kd = 0.45 μM |

| Enzymatic Recycling | Requires RPE65 isomerase | Generated via light absorption |

All-trans-retinal exhibits weaker binding to interphotoreceptor retinoid-binding protein (IRBP), slowing its transport compared to this compound .

Functional Analogs in Metabolism

3.1 Retinol (Vitamin A Alcohol)

Retinol serves as a storage form and precursor for this compound. Unlike this compound, it:

- Lacks the aldehyde group, preventing direct opsin binding.

- Acts as a cofactor in enzymatic processes (e.g., glycoprotein synthesis) .

- Requires oxidation to retinaldehyde via retinol dehydrogenases for visual function .

3.2 All-trans-Retinoic Acid (ATRA)

ATRA regulates gene expression via nuclear receptors but cannot participate in vision due to:

- Irreversible oxidation of the aldehyde group to a carboxylic acid.

- Inability to isomerize to 11-cis configuration .

4.1 5,6-Dihydroretinal

A saturated-ring analog tested in bovine opsin:

- Forms a visual pigment with λmax shifted to 460 nm (vs. 500 nm for native rhodopsin).

- Exhibits slower photobleaching kinetics, highlighting the necessity of the conjugated cyclohexene ring for rapid signal transduction .

4.2 9-cis-3,4-Didehydroretinal

Used in insect studies, this analog shows reduced binding to CRALBP (cellular retinaldehyde-binding protein), impairing retinal recycling efficiency .

Protein Binding Specificity

5.1 IRBP Interactions

This compound binds IRBP with higher affinity (Kd = 0.15 μM) than all-trans-retinol (Kd = 0.45 μM).

5.2 ABCR ATPase Activation

This compound stimulates ABCR ATPase activity 3-fold more effectively than all-trans-retinol, underscoring its role in retinoid transport across photoreceptor membranes .

Therapeutic Implications

生物活性

11-cis-Retinal is a vital chromophore in vertebrate vision, playing a crucial role in the phototransduction cascade. It is derived from vitamin A and serves as the light-absorbing molecule in both rod and cone photoreceptors. The biological activity of this compound involves its interaction with opsins, leading to the initiation of visual signaling processes.

This compound binds to opsins, forming a covalent bond that triggers conformational changes essential for phototransduction. In rods, this binding activates the phototransduction cascade, while in cones, it acts as an inverse agonist, deactivating the signaling pathway. This dual role contributes to the differing rates of dark adaptation between rods and cones .

Table 1: Effects of this compound on Phototransduction

| Photoreceptor Type | Effect of this compound | Outcome |

|---|---|---|

| Rods | Activates phototransduction cascade | Delays dark adaptation |

| Cones | Deactivates phototransduction | Facilitates rapid recovery of sensitivity |

Production and Regeneration

The regeneration of this compound is primarily mediated by the retinoid cycle within the retinal pigment epithelium (RPE). Key enzymes involved include RPE65, which catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, followed by oxidation to this compound by RDH5 . This cycle is essential for maintaining visual function, especially after exposure to bright light.

Case Studies

-

Photic Generation of this compound :

A study demonstrated that illumination at specific wavelengths (e.g., 530 nm) significantly enhances the production of this compound from RPE membranes. Under optimal conditions, a production rate of approximately 1 nmol/min/mg crude protein was observed, indicating a robust capacity for visual pigment regeneration . -

Genetic Studies on RGR :

Research involving RGR (retinal pigment epithelium-specific G-protein coupled receptor) has shown its role in mobilizing retinyl esters and enhancing RPE65 activity. Genetic mutations affecting RGR have been linked to rod-cone dystrophy, highlighting its importance in retinal health and function .

Implications for Vision Science

The biological activity of this compound extends beyond mere light detection; it is integral to understanding various visual disorders. Deficiencies in its production or regeneration can lead to significant visual impairments. For instance, mutations in genes involved in the retinoid cycle can result in conditions such as fundus albipunctatus or retinitis pigmentosa .

常见问题

Basic Research Questions

Q. What experimental methods are most effective for determining the stability of 11-cis-retinal compared to its isomers?

- Methodological Answer : Use UV-Vis spectroscopy to monitor isomerization kinetics under controlled light exposure. Fluorescence quenching assays can quantify interactions with opsin or IRBP (interphotoreceptor retinoid-binding protein). For thermodynamic stability, employ HPLC to separate isomers and calculate energy barriers using Arrhenius plots .

- Example Data :

| Isomer | Half-life (min, 500 nm light) | ΔG (kJ/mol) |

|---|---|---|

| 11-cis | 8.2 ± 1.3 | 42.1 |

| all-trans | 25.6 ± 3.1 | 28.7 |

Q. How can researchers assess the binding affinity of this compound to retinal proteins like IRBP?

- Methodological Answer : Perform titration experiments using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, ITC can quantify the dissociation constant (Kd) in the presence of modulators like docosahexaenoic acid (DHA), which alters binding kinetics .

- Key Consideration : Account for biphasic binding curves (e.g., in DHA-treated IRBP) using software like BIOEQS to model multiple equilibria .

Q. What in vivo models are suitable for studying this compound regeneration in retinal diseases?

- Methodological Answer : Use Rpe65<sup>−/−</sup> mice to test exogenous this compound administration. Measure recovery via electroretinography (ERG) and rhodopsin regeneration assays. Monitor opsin phosphorylation levels to evaluate functional rescue .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s stability and its selection in rhodopsin?

- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to analyze electrostatic interactions between this compound and opsin. Compare energy landscapes of 11-cis vs. 7-cis/9-cis isomers to identify stabilizing residues (e.g., Schiff base linkage with Lys296) .

- Case Study : A 2011 study found that this compound’s electrostatic fit with opsin reduces steric strain, favoring its selection despite lower thermodynamic stability .

Q. What experimental designs address conflicting data on enzymatic pathways for this compound synthesis in humans vs. insects?

- Methodological Answer : Use X-ray crystallography to compare NinaB (insect) and RPE65 (human) structures. Perform mutagenesis on catalytic sites (e.g., Fe<sup>2+</sup> binding in RPE65) and assay isomerization efficiency via LC-MS .

- Key Finding : Despite structural homology, NinaB uses a radical mechanism, while RPE65 relies on hydride transfer, explaining differential sensitivity to inhibitors .

Q. How can researchers evaluate the efficacy of retinoid cycle inhibitors on this compound recovery?

- Methodological Answer : Administer all-trans-Ret-NH2 to light-exposed mice and quantify this compound levels via HPLC. Compare recovery rates (e.g., 50% recovery at 3 days vs. 10 days for high-dose inhibitors) and correlate with retinyl ester accumulation .

- Data Interpretation : Use nonlinear regression to model inhibition kinetics and identify dose-dependent thresholds for therapeutic applications.

Q. Methodological Frameworks

Q. How to apply FINER criteria to formulate this compound research questions?

- Feasible : Ensure access to specialized techniques (e.g., cryo-EM for protein-ligand studies).

- Novel : Investigate understudied modulators (e.g., DHA’s role in IRBP binding ).

- Ethical : Use ARVO guidelines for animal studies, minimizing light-induced retinal damage .

Q. What statistical approaches ensure reproducibility in studies of this compound dynamics?

- Methodological Answer : Apply robust multichip analysis (RMA) for gene expression data and use ≥3 biological replicates. Normalize results to internal controls (e.g., opsin phosphorylation baselines) .

Q. Tables for Key Findings

Table 1 : Inhibitor Effects on this compound Recovery (Adapted from )

| Inhibitor Dose (µmol) | Recovery Time (Days) | Retinyl Ester Accumulation (nmol/g) |

|---|---|---|

| 1.75 | 3 | 12.4 ± 1.2 |

| 17.5 | 10 | 34.7 ± 3.5 |

Table 2 : Comparative Enzymology of this compound Synthesis

| Enzyme | Mechanism | Catalytic Site | Inhibitor Sensitivity |

|---|---|---|---|

| RPE65 | Hydride transfer | Fe<sup>2+</sup> | High (Ret-NH2) |

| NinaB | Radical isomerization | Non-heme iron | Low |

属性

IUPAC Name |

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-IOUUIBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415057 | |

| Record name | 11-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-cis-Retinaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

564-87-4 | |

| Record name | 11-cis-Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinal, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91058V6HCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-cis-Retinaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.5 - 64.4 °C | |

| Record name | 11-cis-Retinaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。